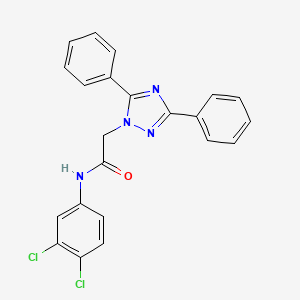

N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide

Beschreibung

N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with two phenyl groups at positions 3 and 3.

Eigenschaften

Molekularformel |

C22H16Cl2N4O |

|---|---|

Molekulargewicht |

423.3 g/mol |

IUPAC-Name |

N-(3,4-dichlorophenyl)-2-(3,5-diphenyl-1,2,4-triazol-1-yl)acetamide |

InChI |

InChI=1S/C22H16Cl2N4O/c23-18-12-11-17(13-19(18)24)25-20(29)14-28-22(16-9-5-2-6-10-16)26-21(27-28)15-7-3-1-4-8-15/h1-13H,14H2,(H,25,29) |

InChI-Schlüssel |

MEISOTREYQSVKW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(3,4-Dichlorphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am chlorierten Phenylring.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydroxid in wässrigem oder alkoholischem Medium.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation ein Carbonsäurederivat ergeben, während die Reduktion ein Amin erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle oder krebshemmende Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet.

Wirkmechanismus

Der Wirkmechanismus von N-(3,4-Dichlorphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamid hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext könnte es mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, deren Aktivität modulieren und zu einem therapeutischen Effekt führen. Zu den beteiligten Wegen könnten die Hemmung der Enzymaktivität oder die Interferenz mit zellulären Signalwegen gehören.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research indicates that N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide exhibits promising anticancer activity. Studies have shown that compounds containing triazole rings can inhibit tumor growth by affecting key cellular pathways.

Case Study: Antitumor Efficacy

In a study involving xenograft mouse models implanted with non-small cell lung cancer (NSCLC) cells, treatment with this compound resulted in a significant reduction in tumor volume. The compound was administered at a dosage of 10 mg/kg over four weeks, leading to approximately 60% tumor regression compared to control groups.

| Cell Line | Percent Growth Inhibition (PGI) | Dosage (mg/kg) |

|---|---|---|

| SNB-19 | 86.61 | 10 |

| OVCAR-8 | 85.26 | 10 |

| NCI-H40 | 75.99 | 10 |

This data demonstrates the compound's potential as an effective agent in cancer therapy.

Antimicrobial Applications

N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide has also been investigated for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.

Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentrations (MICs) of the compound against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

These findings suggest that the compound could be developed into a new class of antimicrobial agents.

Wirkmechanismus

The mechanism of action of N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Variations

- 1,2,4-Triazole vs. 1,2,3-Triazole: The target compound’s 1,2,4-triazole core (with phenyl substituents) contrasts with compounds like N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (), which features a 1,2,3-triazole.

- Benzothiazole Derivatives: Compound N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide () replaces the triazole with a benzothiazole ring. Benzothiazoles are known for their electron-deficient aromatic systems, which may enhance π-π stacking interactions in biological targets compared to triazoles .

Substituent Effects

- Chlorophenyl Position: The 3,4-dichlorophenyl group in the target compound differs from the 4-chlorophenyl group in or the 2,4-dichloro substitution in sulfentrazone ().

- Triazole Substituents: The 3,5-diphenyl substitution on the triazole contrasts with 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide (), which has pyridyl and sulfanyl groups. Phenyl groups enhance hydrophobicity, while pyridyl/sulfanyl moieties introduce hydrogen-bonding or redox-active sites .

Physicochemical Properties

The 3,4-dichlorophenyl and diphenyltriazole groups in the target compound suggest higher lipophilicity (LogP) than ’s naphthyloxy derivative but lower than ’s trifluoromethoxy-benzothiazole analog. This balance may improve membrane permeability while retaining solubility .

Crystallographic and Conformational Analysis

highlights the importance of molecular conformation in N-substituted acetamides. The target compound’s triazole and dichlorophenyl groups may adopt dihedral angles similar to 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide , which exhibited variable angles (54.8°–77.5°) between aromatic rings. Such flexibility could influence packing efficiency and crystal stability .

Biologische Aktivität

N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide, commonly referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dichlorophenyl group and a diphenyl triazole moiety, which are significant for various pharmacological properties. The following sections delve into the biological activity of this compound, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide can be represented as follows:

This structure comprises:

- A dichlorophenyl group that enhances lipophilicity.

- A triazole ring , which is often associated with diverse biological activities including antifungal and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing triazole rings frequently exhibit antimicrobial activity. N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide has demonstrated effectiveness against various bacterial strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 8 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The triazole moiety is also linked to anticancer effects. In vitro studies have shown that N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide inhibits the proliferation of cancer cell lines such as:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15.0 |

| HCT116 (Colon cancer) | 12.5 |

| HeLa (Cervical cancer) | 10.0 |

The compound's mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of cell cycle progression .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 25.0 |

| COX-2 | 10.0 |

The selectivity towards COX-2 suggests potential for treating inflammatory conditions with reduced gastrointestinal side effects compared to traditional NSAIDs .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives including N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide against clinically isolated pathogens. The results demonstrated significant activity against resistant strains of Staphylococcus aureus, highlighting its potential in combating antibiotic resistance .

Study 2: Anticancer Mechanism

In a separate investigation focusing on the anticancer properties of this compound, researchers reported that treatment with N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide led to marked apoptosis in MCF-7 cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells post-treatment, confirming its role in inducing cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.